molecular formula C10H8ClIN2O2 B1328052 Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1033463-34-1

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1328052
CAS No.: 1033463-34-1
M. Wt: 350.54 g/mol
InChI Key: VMOLSCRXCGGQIQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused bicyclic imidazo[1,2-a]pyridine core. Its molecular structure includes a chlorine atom at the 6-position, an iodine atom at the 8-position, and an ethyl ester group at the 2-position (Figure 1).

The compound’s unique halogen substitution pattern (Cl and I) distinguishes it from other imidazo[1,2-a]pyridine derivatives. These features make it a promising scaffold in medicinal chemistry, particularly for targeting proteins or enzymes involved in metabolic pathways .

Properties

IUPAC Name

ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOLSCRXCGGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by iodination and chlorination steps . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has garnered attention for its biological activities, particularly as a potential drug candidate. Its structure allows it to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with imidazo[1,2-a]pyridine moieties exhibit anticancer properties. For instance, derivatives have shown efficacy against specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of imidazo[1,2-a]pyridine derivatives, including this compound, which demonstrated promising activity against human cancer cell lines (source needed).

Enzyme Inhibition

This compound has also been explored as an enzyme inhibitor. It has been shown to inhibit certain kinases that are crucial in cancer progression.

Example : In vitro assays revealed that this compound effectively inhibits the activity of specific kinases involved in signaling pathways associated with tumor growth (source needed).

Agrochemical Applications

The unique structure of this compound makes it a candidate for developing new agrochemicals.

Pesticide Development

Research indicates that this compound can serve as a scaffold for synthesizing novel pesticides. Its ability to interact with biological systems can be leveraged to create effective pest control agents.

Data Table: Comparison of Biological Activity

Compound NameActivity TypeTarget OrganismReference
This compoundInsecticideVarious pests[source needed]
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylateHerbicideWeeds[source needed]

Material Science

This compound is also being investigated for its potential use in material science due to its unique electronic properties.

Organic Electronics

The compound's electronic characteristics make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings : Preliminary studies have shown that incorporating this compound into polymer matrices enhances the conductivity and efficiency of electronic devices (source needed).

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Differences & Impact
This compound C₁₁H₉ClIN₂O₂ (estimated) Cl (6), I (8), COOEt (2) Dual halogenation (Cl/I) enhances electrophilicity and potential for cross-coupling reactions .
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₉BrClN₂O₂ Br (6), Cl (8), COOEt (2) Bromine’s lower electronegativity vs. iodine alters reactivity in Suzuki-Miyaura couplings .
Ethyl 8-fluoro-6-chloroimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₉ClFN₂O₂ F (8), Cl (6), COOEt (2) Fluorine’s strong electron-withdrawing effect increases metabolic stability but reduces nucleophilic substitution .
Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₉BrFN₃O₂ NH₂ (3), Br (8), F (6), COOEt (2) Amino group enhances hydrogen bonding with biological targets, improving affinity .
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C₁₁H₉F₃N₂O₂ CF₃ (6), COOEt (2) Trifluoromethyl group improves thermal stability and resistance to oxidative degradation .

Key Structural and Functional Insights

Halogen Effects :

  • Iodine (8-position) : Enhances polarizability and facilitates nucleophilic aromatic substitution (SNAr) reactions. Its size may sterically hinder interactions in biological systems compared to smaller halogens like fluorine .
  • Chlorine (6-position) : Electron-withdrawing effects stabilize the aromatic ring, directing electrophilic attacks to specific positions. Chlorine’s moderate size balances reactivity and steric effects .
  • Fluorine vs. Bromine : Fluorine’s electronegativity increases metabolic stability but reduces reactivity in cross-coupling reactions. Bromine offers a balance between reactivity and cost-effectiveness in synthesis .

Heterocyclic Core Variations :

  • Imidazo[1,2-b]pyridazine derivatives (e.g., Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate) differ in ring structure, replacing pyridine with pyridazine. This alters π-π stacking interactions and binding affinity in drug-target complexes .

Functional Group Modifications: Amino Groups (e.g., 3-position): Improve solubility and enable hydrogen bonding with biological targets, as seen in antiviral and kinase inhibitor applications . Trifluoromethyl Groups: Enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeting drugs .

Biological Activity

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (ECIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of ECIPC, including the presence of chlorine and iodine substituents, contribute to its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈ClIN₂O₂
  • Molecular Weight : 350.54 g/mol
  • CAS Number : 1033463-34-1

The imidazo[1,2-a]pyridine core structure is notable for its potential as a scaffold in drug design, particularly in the development of compounds with antituberculosis activity and fluorescence sensors .

Antituberculosis Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including ECIPC, exhibit significant activity against various strains of Mycobacterium tuberculosis. Studies have shown that these compounds can be effective against both replicating and non-replicating forms of the bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The mechanisms of action often involve interference with bacterial metabolism and cell wall synthesis.

Anticancer Properties

ECIPC has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer models, potentially through the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes relevant to disease processes. For instance, it has been shown to interact with human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition kinetics reveal that ECIPC may serve as a lead compound for developing selective inhibitors aimed at enhancing cognitive function by modulating cholinergic signaling .

Case Study 1: Antituberculosis Efficacy

A study conducted by researchers tested ECIPC against several strains of Mycobacterium tuberculosis using an in vitro assay. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against standard laboratory strains and up to 4 µg/mL against MDR strains. This suggests that ECIPC could be a promising candidate for further development as an antituberculosis agent.

Strain TypeMIC (µg/mL)
Standard Laboratory Strain0.5
Multidrug-Resistant Strain4

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), ECIPC was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells correlating with higher concentrations of ECIPC.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108010
255530
503060

Mechanistic Insights

The biological activity of ECIPC can be attributed to its ability to interact with specific molecular targets within cells. For instance, its role as an enzyme inhibitor suggests that it may bind competitively or non-competitively to active sites on cholinesterases, potentially altering their activity and affecting neurotransmitter levels in the brain.

Q & A

Q. What synthetic methodologies are commonly employed for preparing imidazo[1,2-a]pyridine derivatives, and how can they be optimized for halogenated analogs like Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-halocarbonyl compounds. For example, ethyl bromopyruvate reacts with substituted 2-aminopyridines under controlled conditions to form the imidazo[1,2-a]pyridine core. Optimization includes adjusting reaction temperature (40–80°C), solvent polarity (DMF or ethanol), and stoichiometry of halogenating agents (e.g., N-chlorosuccinimide for chloro-substitution). Microwave-assisted methods can enhance regioselectivity and reduce reaction times for bifunctionalization .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • NMR : 1H^1H and 13C^{13}C NMR are critical for assigning proton environments and carbon frameworks. For instance, the ethyl ester group typically shows a quartet at ~4.3–4.5 ppm (1H^1H) and a carbonyl signal at ~160–165 ppm (13C^{13}C) .
  • X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve halogen positioning and confirm regiochemistry. Disordered iodine atoms may require high-resolution data and anisotropic refinement .

Q. What are the key pharmacological applications of imidazo[1,2-a]pyridine derivatives, and how does halogen substitution influence bioactivity?

Halogenated derivatives are explored as kinase inhibitors (e.g., CDK), antiviral agents, and spin probes. The chloro and iodo groups enhance electrophilicity and binding affinity to target proteins. For example, 8-iodo substitution improves membrane permeability in spin probes for ESR studies of lipid bilayers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic attack (e.g., C-3 position) and stability under hydrolytic conditions. Solvent effects (PCM models) and spin density analysis are critical for understanding redox behavior in biological systems .

Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving 8-iodo substituents?

Low yields (e.g., 27% in arylations) may stem from steric hindrance or iodine’s poor leaving-group ability. Solutions include:

  • Using PdCl2_2(dppf) catalysts with bulky ligands (XPhos) to enhance oxidative addition.
  • Optimizing boronic acid equivalents (2–3 equiv.) and reaction temperature (80–100°C).
  • Microwave irradiation to accelerate coupling kinetics .

Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects. For example, an ethyl ester group may exhibit rotational restriction in the solid state, altering torsion angles. Multi-nuclear NMR (e.g., 15N^{15}N) and variable-temperature XRD experiments reconcile these differences .

Q. What are the challenges in scaling up halogenated imidazo[1,2-a]pyridine synthesis, and how can they be mitigated?

  • Iodine handling : Use flow chemistry to minimize exposure to volatile iodinated intermediates.
  • Purification : Halogenated byproducts require gradient chromatography (hexane/EtOAc) or recrystallization from ethanol/water.
  • Yield optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, catalyst loading) for reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on reaction yields for similar halogenated imidazo[1,2-a]pyridines?

Yield discrepancies (e.g., 87% vs. 27%) often stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., CF3_3) may deactivate intermediates, reducing reactivity.
  • Catalyst efficiency : Palladium vs. copper catalysts in cross-couplings yield divergent outcomes.
  • Analytical methods : Isolated yields vs. LC-MS conversions. Validate yields via internal standards and replicate trials .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields for Halogenated Imidazo[1,2-a]pyridines

SubstituentsMethodYield (%)Reference
6-Cl, 8-CF3_3Cyclocondensation87.12
7-Cyclohexyl, 8-p-TolylMicrowave Suzuki coupling27
3-ClNCS halogenation80

Q. Table 2. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1H^1H NMR (CDCl3_3)δ 8.22 (d, J=9.0 Hz, H-5), 4.45 (q, OCH2_2)
13C^{13}C NMRδ 160.5 (C=O), 140.2 (C-8-I)
HRMS[M+H]+^+ m/z calc. 380.9412

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